4-[(5-{4-Nitrophenyl}-2-furyl)carbothioyl]morpholine
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Overview
Description
4-[(5-{4-Nitrophenyl}-2-furyl)carbothioyl]morpholine is an organic compound characterized by the presence of a nitrophenyl group, a furan ring, and a morpholine moiety
Preparation Methods
The synthesis of 4-[(5-{4-Nitrophenyl}-2-furyl)carbothioyl]morpholine typically involves the reaction of 4-nitrophenyl-2-furyl ketone with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be carried out under reflux conditions to ensure complete reaction .
Chemical Reactions Analysis
4-[(5-{4-Nitrophenyl}-2-furyl)carbothioyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Scientific Research Applications
This compound finds applications in several areas of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(5-{4-Nitrophenyl}-2-furyl)carbothioyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the morpholine moiety can enhance solubility and bioavailability .
Comparison with Similar Compounds
Similar compounds include:
5-(4-Nitrophenyl)furfural: Shares the nitrophenyl and furan moieties but lacks the morpholine group.
4-(2-Nitrophenyl)morpholine: Contains the morpholine and nitrophenyl groups but lacks the furan ring. The uniqueness of 4-[(5-{4-Nitrophenyl}-2-furyl)carbothioyl]morpholine lies in the combination of these three functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
morpholin-4-yl-[5-(4-nitrophenyl)furan-2-yl]methanethione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-17(19)12-3-1-11(2-4-12)13-5-6-14(21-13)15(22)16-7-9-20-10-8-16/h1-6H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYZZHFACSNADC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205044 |
Source
|
Record name | 4-Morpholinyl[5-(4-nitrophenyl)-2-furanyl]methanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701205044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301338-96-5 |
Source
|
Record name | 4-Morpholinyl[5-(4-nitrophenyl)-2-furanyl]methanethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301338-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinyl[5-(4-nitrophenyl)-2-furanyl]methanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701205044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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